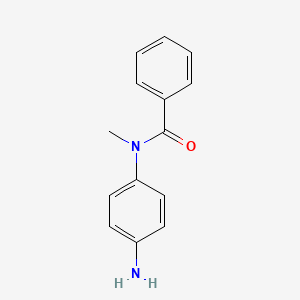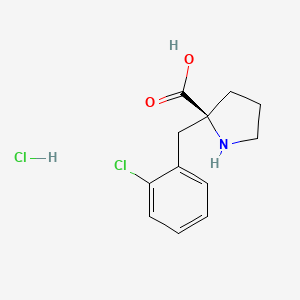
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as CPP or CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP was first synthesized in the 1970s as a potential anti-cancer agent, but its mechanism of action and potential applications have since been studied in a variety of fields, including neuroscience and drug addiction research.
Mecanismo De Acción
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride acts as a competitive antagonist of the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the NMDA receptor, (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride prevents the influx of calcium ions into neurons, which is necessary for the long-term potentiation (LTP) process that underlies learning and memory. In drug addiction research, (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is thought to reduce drug-seeking behavior by blocking the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has also been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications in cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which makes it useful for studying the role of this receptor in learning and memory processes. (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness for long-term experiments. Additionally, (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. One area of interest is the potential therapeutic applications of (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in cancer and other diseases. (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as a cancer therapy. Additionally, there is interest in developing more selective NMDA receptor antagonists that can be used to study the role of this receptor in learning and memory processes. Finally, there is ongoing research on the role of (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in drug addiction, including its potential use as a treatment for addiction.
Aplicaciones Científicas De Investigación
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been extensively studied for its potential therapeutic applications in a variety of fields. In neuroscience research, (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is also used in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
(2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBHHAYPTRDMEI-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661587 | |
| Record name | 2-[(2-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637020-76-9 | |
| Record name | 2-[(2-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



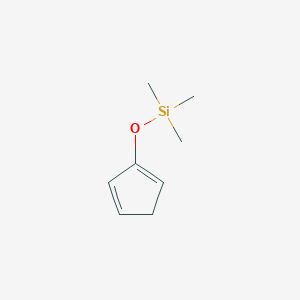

![5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3276156.png)
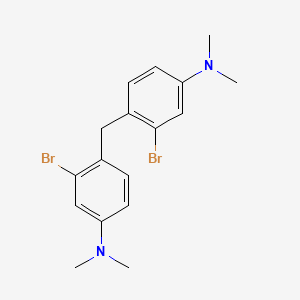
![4-[(3-Chlorophenoxy)methyl]piperidine](/img/structure/B3276169.png)
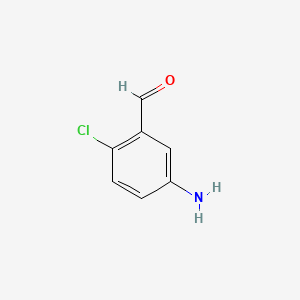
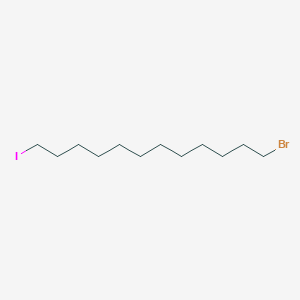
![3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B3276189.png)
![3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3276194.png)
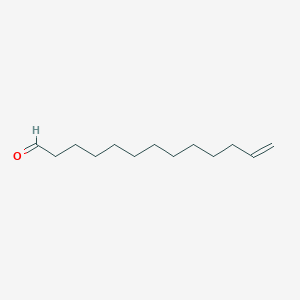

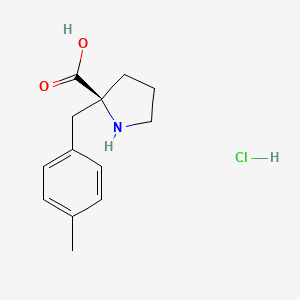
![Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3276224.png)
